molecular formula C3H7O6P-2 B1240527 Sn-glycerol 1-phosphate(2-)

Sn-glycerol 1-phosphate(2-)

Cat. No.: B1240527
M. Wt: 170.06 g/mol
InChI Key: AWUCVROLDVIAJX-VKHMYHEASA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Sn-glycerol 1-phosphate(2-) is a glycerol 1-phosphate(2-) that is the dianion of sn-glycerol 1-phosphate arising from deprotonation of both phosphate OH groups. It has a role as an archaeal metabolite. It is a conjugate base of a sn-glycerol 1-phosphate.

Scientific Research Applications

Enzymatic Quantification

A colorimetric method for quantifying sn-glycerol-1-phosphate (G-1-P) was developed using G-1-P-specific dehydrogenase from Methanobacterium thermoautotrophicum. This method enhances the study of structural and metabolic aspects of ether glycerolipids in Archaea, lipoteichoic acid polymers in Gram-positive bacteria, membrane-derived oligosaccharide in Escherichia coli, phosphatidylglycerol, and phosphoglycolipids in lactic acid bacteria (Nishihara & Koga, 2000).

Plant Lipid Biosynthesis

sn-Glycerol-3-phosphate acyltransferase (GPAT) in plants is crucial for the formation of lysophosphatidic acid (LPA), an intermediary for various acyl-lipids. Plant GPATs are found in plastids, endoplasmic reticulum, and mitochondria, influencing lipid biosynthetic pathways and plant development (Chen et al., 2011).

Stereochemistry in Membranes

Analysis of sn-glycerol-1-phosphate dehydrogenase revealed insights into membrane stereochemistry. The enzyme's involvement in generating sn-glycerol-1-phosphate in Archaea and its distinct evolutionary origin compared to its eukaryotic and bacterial counterparts is significant (Daiyasu et al., 2002).

Archaeal Lipid Biosynthesis

Identification of sn-glycerol-1-phosphate dehydrogenase activity in Sulfolobus tokodaii provides evidence for the general mechanism of sn-glycerol-1-phosphate formation, fundamental to the structure of Archaea's membrane phospholipids (Koga et al., 2006).

Membrane Packing of Stereoisomers

Research on bis(monoacylglycero)phosphate (BMP) stereoisomers, including sn-glycerol-1-phosphate, contributes to understanding membrane packing and phase behavior. This is relevant to the study of membrane dynamics and structure (Hayakawa et al., 2006).

Properties

Molecular Formula

C3H7O6P-2

Molecular Weight

170.06 g/mol

IUPAC Name

[(2S)-2,3-dihydroxypropyl] phosphate

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2/t3-/m0/s1

InChI Key

AWUCVROLDVIAJX-VKHMYHEASA-L

Isomeric SMILES

C([C@@H](COP(=O)([O-])[O-])O)O

SMILES

C(C(COP(=O)([O-])[O-])O)O

Canonical SMILES

C(C(COP(=O)([O-])[O-])O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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